Cholecystokinin C-terminal heptapeptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

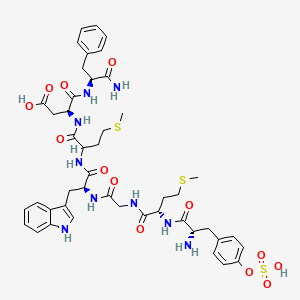

Cholecystokinin C-terminal heptapeptide, also known as this compound, is a useful research compound. Its molecular formula is C45H57N9O13S3 and its molecular weight is 1028.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Gastrointestinal Function

Stimulation of Digestive Processes

- The CCK C-terminal heptapeptide is vital for stimulating pancreatic enzyme secretion and gallbladder contraction, which are essential for digestion. It acts primarily through the CCK-A receptor, facilitating the release of digestive enzymes and bile into the intestine .

- Research indicates that modifications to the heptapeptide can enhance its potency and specificity for receptor binding. For instance, analogs with specific amino acid substitutions have shown increased efficacy in stimulating enzyme secretion .

Regulation of Appetite

- The heptapeptide also plays a significant role in appetite regulation. Studies have demonstrated that it can act as an appetite suppressant by signaling satiety to the brain . This property has implications for obesity treatment and weight management strategies.

Neurobiology

Neurotransmitter Functions

- Beyond its gastrointestinal roles, CCK peptides function as neurotransmitters in the central nervous system (CNS). They are involved in modulating pain perception, anxiety, and memory processes . The heptapeptide's ability to bind to CCK receptors in the brain suggests potential applications in neuropharmacology.

Potential Therapeutic Applications

- Research has explored the use of CCK analogs in treating conditions like anxiety disorders and depression. Non-peptidyl ligands targeting CCK receptors are being investigated for their therapeutic potential in these areas .

Oncology

Tumor Marker Potential

- CCK expression has been observed in various neuroendocrine tumors, suggesting that measuring circulating levels of CCK could serve as a useful tumor marker . The heptapeptide's presence in certain tumors indicates its potential role in cancer diagnostics and monitoring.

Therapeutic Targeting

- Targeting CCK receptors with modified heptapeptides may offer new avenues for cancer therapy. By understanding how these peptides interact with tumor cells, researchers can develop strategies to inhibit tumor growth or enhance treatment efficacy .

Pharmacological Research

Development of Analogs

- The synthesis of potent heptapeptide analogs has been a focus of pharmacological research. These analogs are designed to enhance receptor selectivity and biological activity, paving the way for new drug candidates targeting gastrointestinal and neurological disorders .

Case Studies on Efficacy

- Various studies have documented the effects of modified heptapeptides on receptor activation and biological responses. For example, specific analogs have shown significant improvements in stimulating pancreatic enzyme release compared to natural CCK .

Research Findings Summary Table

Propriétés

Numéro CAS |

20988-64-1 |

|---|---|

Formule moléculaire |

C45H57N9O13S3 |

Poids moléculaire |

1028.2 g/mol |

Nom IUPAC |

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C45H57N9O13S3/c1-68-18-16-33(51-41(59)31(46)20-27-12-14-29(15-13-27)67-70(64,65)66)42(60)49-25-38(55)50-36(22-28-24-48-32-11-7-6-10-30(28)32)44(62)52-34(17-19-69-2)43(61)54-37(23-39(56)57)45(63)53-35(40(47)58)21-26-8-4-3-5-9-26/h3-15,24,31,33-37,48H,16-23,25,46H2,1-2H3,(H2,47,58)(H,49,60)(H,50,55)(H,51,59)(H,52,62)(H,53,63)(H,54,61)(H,56,57)(H,64,65,66)/t31-,33-,34?,35-,36-,37-/m0/s1 |

Clé InChI |

POJQCKMUKSKXST-AAZCXRPTSA-N |

SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)N |

SMILES isomérique |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)N |

SMILES canonique |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)N |

Séquence |

XMGWMDF |

Synonymes |

CCK(27-33) CCK-7 CCK-7-sulfated CCK-7S cholecystokinin (27-33) cholecystokinin C-terminal heptapeptide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.